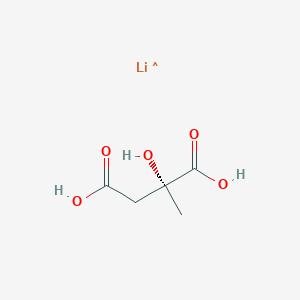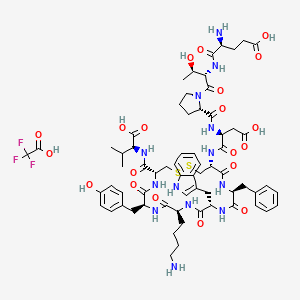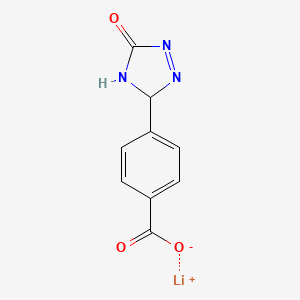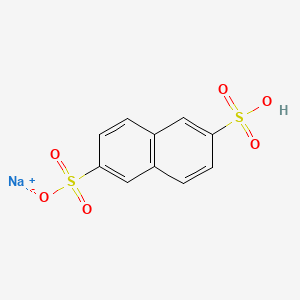
(R)-(-)-Citramalic Acid Lithium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Citramalic Acid Lithium is a chiral organic compound that belongs to the family of citramalic acids It is characterized by the presence of a lithium ion, which imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Citramalic Acid Lithium typically involves the reaction of ®-(-)-citramalic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired chiral product.
Industrial Production Methods
Industrial production of ®-(-)-Citramalic Acid Lithium may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and advanced techniques such as continuous flow reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Citramalic Acid Lithium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The lithium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of different salts with various cations.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-(-)-Citramalic Acid Lithium is used as a chiral building block for the synthesis of complex organic molecules. Its unique properties make it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, ®-(-)-Citramalic Acid Lithium is explored for its potential therapeutic applications. Its chiral nature and interaction with biological molecules make it a candidate for drug development and other medical applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(-)-Citramalic Acid Lithium involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins. The compound may exert its effects through binding to active sites, altering enzyme activity, and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-Citramalic Acid Lithium: The enantiomer of ®-(-)-Citramalic Acid Lithium, with similar chemical properties but different biological activity.
Citramalic Acid Sodium: A similar compound with sodium instead of lithium, exhibiting different reactivity and applications.
Citramalic Acid Potassium: Another analogous compound with potassium, used in different industrial and research applications.
Uniqueness
®-(-)-Citramalic Acid Lithium is unique due to its chiral nature and the presence of the lithium ion. These characteristics impart distinct chemical and biological properties, making it valuable in various fields of research and industry. Its ability to participate in specific reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H8LiO5 |
|---|---|
Peso molecular |
155.1 g/mol |
InChI |
InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1 |
Clave InChI |
SCNUAVZPSALVJI-NUBCRITNSA-N |
SMILES isomérico |
[Li].C[C@@](CC(=O)O)(C(=O)O)O |
SMILES canónico |
[Li].CC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)




![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)


![sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B12354480.png)

